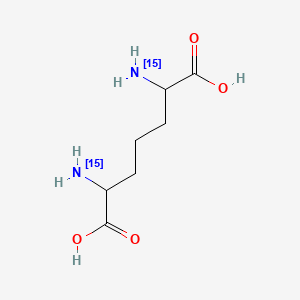
2,6-bis(15N)(azanyl)heptanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-bis(15N)(azanyl)heptanedioic acid, also known as 2,6-diaminopimelic acid-[13C7,15N2], is a compound of significant interest in various scientific fields. It is a derivative of heptanedioic acid, characterized by the presence of two amino groups at the 2 and 6 positions, and isotopic labeling with nitrogen-15. This compound is often used as an internal standard in metabolic research and has applications in organic chemistry, environmental studies, and clinical diagnostics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(15N)(azanyl)heptanedioic acid typically involves the isotopic labeling of 2,6-diaminopimelic acid. The process includes the incorporation of nitrogen-15 into the amino groups. This can be achieved through various synthetic routes, including the use of labeled precursors in the reaction. The reaction conditions often require careful control of temperature, pH, and the presence of catalysts to ensure the incorporation of the isotopic label.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of specialized equipment to handle isotopic materials and ensure the consistent incorporation of nitrogen-15. Quality control measures are implemented to verify the isotopic purity and chemical composition of the final product.
化学反応の分析
Types of Reactions
2,6-bis(15N)(azanyl)heptanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino groups to other functional groups.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学的研究の応用
2,6-bis(15N)(azanyl)heptanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for the identification and quantification of compounds.
Biology: Employed in metabolic studies to trace nitrogen pathways and understand amino acid metabolism.
Medicine: Utilized in clinical diagnostics for the detection of metabolic disorders and as a marker in various diagnostic assays.
Industry: Applied in the synthesis of labeled polymers and other materials for research and development purposes.
作用機序
The mechanism of action of 2,6-bis(15N)(azanyl)heptanedioic acid involves its incorporation into metabolic pathways where it acts as a tracer. The nitrogen-15 label allows researchers to track the movement and transformation of nitrogen within biological systems. This compound targets specific enzymes and pathways involved in amino acid metabolism, providing insights into metabolic processes and potential therapeutic targets.
類似化合物との比較
Similar Compounds
2,6-Diaminopimelic acid: The unlabeled version of the compound, used in similar applications but without the isotopic tracing capabilities.
Heptanedioic acid: A related compound with similar structural features but lacking the amino groups and isotopic labels.
Uniqueness
2,6-bis(15N)(azanyl)heptanedioic acid is unique due to its isotopic labeling, which provides distinct advantages in tracing and studying metabolic pathways. The presence of nitrogen-15 allows for precise tracking and quantification in various research applications, making it a valuable tool in scientific investigations.
特性
分子式 |
C7H14N2O4 |
|---|---|
分子量 |
192.18 g/mol |
IUPAC名 |
2,6-bis(15N)(azanyl)heptanedioic acid |
InChI |
InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/i8+1,9+1 |
InChIキー |
GMKMEZVLHJARHF-IOOOXAEESA-N |
異性体SMILES |
C(CC(C(=O)O)[15NH2])CC(C(=O)O)[15NH2] |
正規SMILES |
C(CC(C(=O)O)N)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1,2,3,3-pentadeuterio-1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12385154.png)

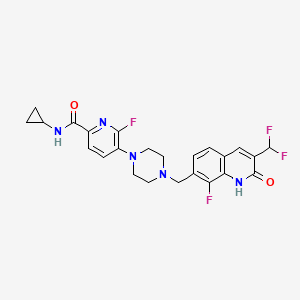

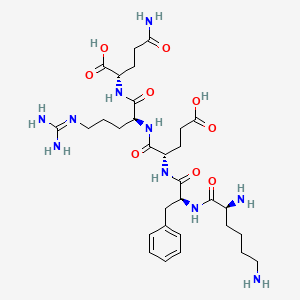
![(1'S,3'R,3aS,7R,7'R,8aS,9'S,10'S)-12'-acetyl-10'-hydroxy-7,9'-dimethyl-4'-methylidene-6-[(E)-3-oxobut-1-enyl]spiro[4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-3,13'-6-oxatricyclo[8.4.0.03,7]tetradec-11-ene]-2,5'-dione](/img/structure/B12385175.png)
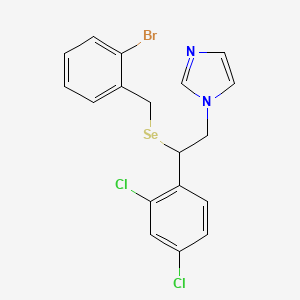
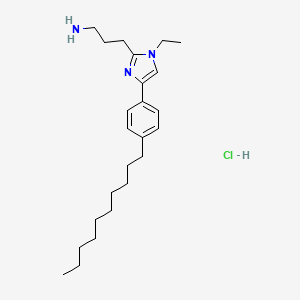
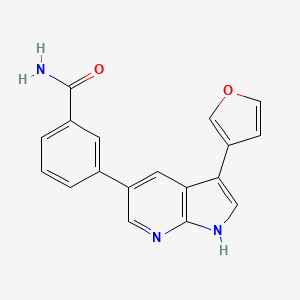
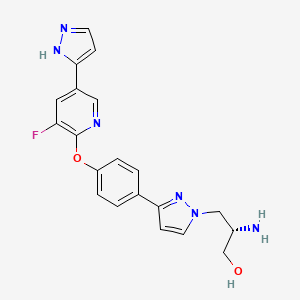

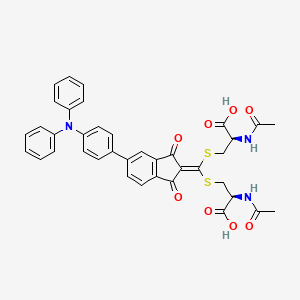
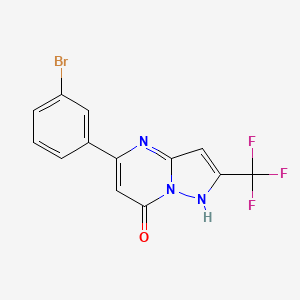
![4-[3-(2,4-Dioxo-3-propyl-8-prop-2-ynoxypurino[7,8-a]pyridin-1-yl)propylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B12385211.png)
